4-Amino-6-iodo-1,2-dihydro-3H-indazol-3-one

Beschreibung

Structural Overview and Classification

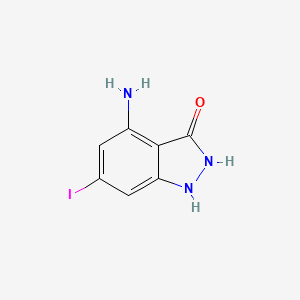

4-Amino-6-iodo-1,2-dihydro-3H-indazol-3-one is a heterocyclic organic compound characterized by a fused bicyclic system comprising a benzene ring and a pyrazole ring. The molecular formula is C₇H₆IN₃O , with a molecular weight of 293.49 g/mol . Key structural features include:

- An amino group (-NH₂) at the 4-position.

- An iodine atom at the 6-position.

- A ketone group (=O) at the 3-position.

- A partially saturated dihydroindazole backbone.

The compound belongs to the indazole family, a class of nitrogen-containing heterocycles with significant pharmacological potential. Its planar structure facilitates π-π stacking interactions, while the iodine atom enhances electrophilic reactivity.

Table 1: Structural and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₆IN₃O | |

| Molecular Weight | 293.49 g/mol | |

| IUPAC Name | This compound | |

| CAS Number | 887568-24-3 | |

| Key Functional Groups | Amino, iodo, ketone |

Historical Context in Chemical Research

Indazoles were first synthesized in the late 19th century, but this compound gained prominence in the 21st century due to its utility in medicinal chemistry. Early synthetic routes relied on cyclocondensation reactions of hydrazines with carbonyl precursors. Advances in transition-metal catalysis, particularly palladium-mediated cross-coupling , enabled efficient iodination at the 6-position. The compound’s discovery is linked to efforts to optimize indazole derivatives for kinase inhibition, as iodine’s steric and electronic properties improve target binding.

Significance in Heterocyclic Chemistry

Indazoles are pivotal in drug discovery due to their:

- Bioisosteric equivalence to purines and other bioactive heterocycles.

- Tautomerism , which influences reactivity and binding modes.

- Versatility in functionalization at multiple positions.

This compound serves as a scaffold for synthesizing anticancer and antimicrobial agents. The iodine atom facilitates Suzuki-Miyaura couplings , enabling rapid diversification. Its amino and ketone groups participate in hydrogen bonding, enhancing interactions with biological targets like ATP-binding pockets.

Related Indazole Derivatives

Comparative analysis with structurally similar indazoles reveals distinct properties:

Table 2: Comparison with Key Indazole Derivatives

These derivatives highlight the impact of halogen and amino group placement on biological activity.

Nomenclature and Identification Parameters

The compound’s systematic name follows IUPAC rules for indazoles, prioritizing the ketone and amino groups. Alternative identifiers include:

Table 3: Nomenclature and Identifiers

| Identifier Type | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| CAS Registry | 887568-24-3 | |

| SMILES | C1=CC2=C(C(=C1)I)C(=O)NN2N | |

| InChIKey | SWEICGMKXPNXNU-UHFFFAOYSA-N | |

| PubChem CID | 14242040 |

Spectroscopic data, such as ¹H NMR (δ 8.87 ppm for aromatic protons) and IR (C=O stretch at 1680 cm⁻¹), further aid characterization.

Eigenschaften

IUPAC Name |

4-amino-6-iodo-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6IN3O/c8-3-1-4(9)6-5(2-3)10-11-7(6)12/h1-2H,9H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSOLTPUJPJLMAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1N)C(=O)NN2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6IN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646215 | |

| Record name | 4-Amino-6-iodo-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-12-7 | |

| Record name | 4-Amino-6-iodo-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of 4-Amino-6-iodo-1,2-dihydro-3H-indazol-3-one typically involves:

- Starting from appropriately substituted 2-aminobenzoic acid derivatives or their nitro precursors.

- Introducing iodine at the 6-position of the indazole ring.

- Cyclization to form the indazolone core.

- Functional group transformations to install the amino group at the 4-position.

The synthetic routes generally follow these key stages:

- Protection and deprotection of functional groups.

- Reduction of nitro groups to amino groups.

- Halogenation (iodination) at the aromatic ring.

- Cyclization under acidic or basic conditions to form the indazolone ring.

Detailed Preparation Methods

Protection and Deprotection Procedures

- Protection of Indazolone Derivatives:

Indazolone intermediates are often protected by acyl groups such as acetyl, methoxycarbonyl, ethoxycarbonyl, or t-butoxycarbonyl to prevent undesired reactions during subsequent steps. These protecting groups are introduced via reaction with acyl halides or anhydrides in the presence of bases like pyridine or triethylamine under conventional acylation conditions. - Deprotection:

The protected intermediates are deprotected using bases such as ammonia or alkylamines (methylamine, ethylamine) in solvents like lower alcohols (methanol, ethanol) at temperatures ranging from 0 to 80 °C, often near room temperature. This step liberates the free indazolone for further functionalization.

Reduction of Nitro Precursors

- Nitro-substituted intermediates are reduced to the corresponding amino compounds using various methods:

- Metal reduction: Using zinc or iron dust in the presence of a strong base (e.g., sodium hydroxide) in alcoholic solvents (methanol or ethanol) at 10–50 °C.

- Catalytic hydrogenation: Hydrogenation with platinum catalysts in inert solvents such as methanol or tetrahydrofuran at ambient temperature (15–35 °C).

This reduction is crucial for obtaining the 4-amino substituent on the indazolone ring.

Halogenation (Iodination)

- Iodination at the 6-position is typically achieved by electrophilic aromatic substitution on the appropriately substituted indazole or intermediate aromatic ring.

- The iodination reagents and conditions are chosen to be compatible with other functional groups, often involving mild iodine sources or N-iodosuccinimide (NIS) under controlled conditions to ensure regioselectivity and avoid over-iodination.

Cyclization to Indazolone Core

- Cyclization is performed on 2-aminobenzamide derivatives or their halogenated analogs under acidic or basic catalysis.

- Conditions include heating in alcohol solvents (methanol, ethanol) with bases such as sodium hydroxide, potassium hydroxide, sodium methoxide, or potassium ethoxide at temperatures between 40 and 120 °C.

- This step forms the 1,2-dihydro-3H-indazol-3-one ring system, a key structural feature of the target compound.

Representative Experimental Procedure (Adapted)

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1. Reduction of 2-nitro-5-iodobenzoic acid | BH3-Me2S in THF, reflux 3 h; quench with HCl | Reduction to (2-nitro-5-iodophenyl)methanol intermediate | High yield (~90%) |

| 2. Conversion to 2-aminobenzamide derivative | Catalytic hydrogenation with Pt in MeOH, ambient temp | Reduction of nitro to amino group | Efficient conversion |

| 3. Protection of amino group | Acyl halide (e.g., acetyl chloride), base (pyridine), room temp | Protect amino functionality for selective reactions | Quantitative |

| 4. Iodination at 6-position | N-iodosuccinimide (NIS), mild conditions | Electrophilic aromatic substitution | Regioselective iodination |

| 5. Cyclization | Base (NaOH or KOH), MeOH or EtOH, 40-120 °C | Formation of indazolone ring | Good yield, 70-90% |

| 6. Deprotection | Ammonia or alkylamine in alcohol, room temp | Removal of protecting groups to yield final product | High purity |

Analytical and Characterization Data

- NMR Spectroscopy:

- ^1H NMR and ^13C NMR spectra confirm the structure, showing characteristic signals for the indazolone ring and substituents.

- Chemical shifts for amino protons and aromatic protons are consistent with the substitution pattern.

- Mass Spectrometry:

- High-resolution mass spectrometry (HRMS) confirms the molecular formula, including the iodine atom.

- Melting Point:

Summary Table of Key Preparation Steps

| Preparation Stage | Reagents/Conditions | Purpose | Typical Yield (%) |

|---|---|---|---|

| Nitro group reduction | Zn or Fe dust + NaOH in MeOH/EtOH, 10-50 °C | Convert nitro to amino group | 80–95 |

| Protection | Acyl halides + base (pyridine), RT | Protect amino group | ~100 |

| Iodination | N-Iodosuccinimide (NIS), mild conditions | Introduce iodine at 6-position | 70–85 |

| Cyclization | Base (NaOH/KOH), MeOH/EtOH, 40-120 °C | Form indazolone ring | 70–90 |

| Deprotection | Ammonia or alkylamine, alcohol, RT | Remove protecting groups | 85–95 |

Research Findings and Notes

- The synthetic routes are adaptable to various substituents on the indazole core, allowing for structural diversity.

- Protection and deprotection steps are critical to maintain functional group integrity during multi-step synthesis.

- Reduction methods must be carefully selected to avoid over-reduction or side reactions.

- Iodination is sensitive to reaction conditions to prevent polyhalogenation or substitution at undesired positions.

- Cyclization under basic conditions is generally preferred for higher yields and cleaner products.

- Photochemical methods have been explored for related indazolone derivatives but are less common for iodinated analogs.

Analyse Chemischer Reaktionen

Substitution Reactions

The iodine atom at the 6-position undergoes nucleophilic substitution under controlled conditions. This reactivity is exploited to introduce diverse functional groups.

Oxidation Reactions

The amino group and indazole core are susceptible to oxidation, yielding derivatives with altered electronic and biological properties.

Reduction Reactions

Selective reduction of the indazole ring or substituents modifies the compound’s pharmacological profile.

Condensation and Cyclization

The amino group participates in condensation reactions to form heterocyclic systems.

Acid/Base-Mediated Transformations

Protonation or deprotonation alters reactivity and solubility.

Wissenschaftliche Forschungsanwendungen

4-Amino-6-iodo-1,2-dihydro-3H-indazol-3-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.

Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Amino-6-iodo-1,2-dihydro-3H-indazol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Bromine (e.g., 5,7-dibromo analog) increases molecular weight and may improve stability .

Functional Group Effects: Amino (NH₂): The 4-NH₂ group in the target compound contrasts with nitro (NO₂) groups in analogs like compounds 13–18 (). Amino groups enhance solubility via hydrogen bonding but may reduce metabolic stability compared to nitro groups . Methoxy (OCH₃): Increases lipophilicity, as seen in compound 16 (139–141°C melting point) .

Synthetic Yields :

- High yields (>90%) are common in nitro-substituted indazolones (e.g., compounds 13–18), suggesting robust synthetic routes for halogenated derivatives .

- Photochemical methods () enable room-temperature synthesis of indazolones with alkyl/aryl substituents, though iodine incorporation may require specialized conditions .

Biological Relevance: Nitro-substituted analogs (e.g., compound 12 in ) exhibit antitumor and anti-inflammatory activities, suggesting the target compound’s iodo and amino groups could synergize for similar applications .

Biologische Aktivität

4-Amino-6-iodo-1,2-dihydro-3H-indazol-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions allow for the formation of different derivatives that may exhibit enhanced biological activities. The compound serves as a building block for synthesizing more complex indazole derivatives, which are known for their pharmacological properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against a range of bacterial strains, suggesting that the compound may inhibit bacterial growth through mechanisms involving cell membrane disruption or interference with metabolic pathways .

Anticancer Activity

The compound has been investigated for its anticancer potential. It has shown promise in inhibiting the proliferation of various cancer cell lines. In vitro studies demonstrated that this compound could induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle progression .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been explored for its anti-inflammatory effects. It may inhibit the activity of enzymes such as 5-lipoxygenase (5-LO), which is involved in the inflammatory response. This inhibition could lead to reduced production of pro-inflammatory mediators, making it a potential candidate for treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The presence of the iodine atom enhances its binding affinity to various enzymes and receptors. The amino group at the 4-position may also facilitate hydrogen bonding, contributing to the stability of these interactions .

Study on Anticancer Activity

A notable study assessed the cytotoxic effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values ranging from 8 to 12 µM across different cell lines. The study concluded that the compound's ability to induce apoptosis was a key mechanism behind its anticancer activity .

QSAR Analysis

Quantitative structure–activity relationship (QSAR) models have been developed to predict the biological activity of indazole derivatives. These models suggest that structural features such as electron-withdrawing groups significantly influence the compound's potency as an enzyme inhibitor or receptor modulator .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Amino-1,2-dihydro-3H-indazol-3-one | Lacks iodine at the 6-position | Reduced antimicrobial activity |

| 6-Iodo-1,2-dihydro-3H-indazol-3-one | Similar structure but lacks amino group | Lower anticancer efficacy |

| 4-Amino-6-bromo-1,2-dihydro-indazol | Bromine instead of iodine | Moderate anti-inflammatory effects |

The unique combination of functional groups in this compound contributes to its distinct biological properties compared to similar compounds.

Q & A

Q. What are the established synthetic routes for 4-Amino-6-iodo-1,2-dihydro-3H-indazol-3-one in academic research?

- Methodological Answer : The synthesis typically begins with substituted anthranilic acid derivatives. Diazonium salts are formed from precursors pre-functionalized with amino (position 4) and iodo (position 6) groups. These salts are reduced using sulfites or sulfur dioxide to yield ortho-hydrazinobenzoic acid intermediates. Cyclization is achieved via phosphoryl chloride in nitrobenzene or organic solvents (e.g., refluxing toluene) to form the indazolone core . Alternative routes involve hydrazine-mediated ring closure of epoxide intermediates derived from formyl benzoates, as demonstrated in related indazolone syntheses .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies substitution patterns (e.g., indazolone ring protons at δ 7.5–8.5 ppm, carbonyl carbon at ~165 ppm).

- FT-IR : Detects NH stretches (~3200 cm⁻¹) and carbonyl vibrations (~1680 cm⁻¹).

- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (expected m/z ~275 [M+H]⁺ for C₇H₅IN₃O).

- X-ray crystallography : Resolves regiochemistry ambiguities, particularly for iodine positioning .

Q. How is purification achieved for iodinated indazolone derivatives?

- Methodological Answer : Recrystallization from dimethylformamide (DMF)/acetic acid mixtures effectively removes byproducts. Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) separates regioisomers. For iodine-containing compounds, inert atmospheres (N₂/Ar) prevent decomposition during drying .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the electronic configuration of this compound?

- Methodological Answer : Hybrid functionals like B3LYP (20–25% exact exchange) minimize thermochemical deviations (<2.4 kcal/mol for similar heterocycles). Basis sets (e.g., 6-311++G**) model core electrons, while relativistic pseudopotentials (e.g., Stuttgart-Köln) account for iodine’s heavy-atom effects. Solvation models (PCM) improve dipole moment calculations, critical for predicting nucleophilic/electrophilic sites in aqueous environments .

Q. What strategies address conflicting biological activity data in structure-activity relationship (SAR) studies of iodinated indazolones?

- Methodological Answer :

- Systematic substituent variation : Modify the 4-amino group to alkylamino or acyl derivatives while retaining the 6-iodo group to isolate steric/electronic effects.

- Orthogonal assays : Use patch-clamp electrophysiology for ion channel inhibition and fluorescence polarization for kinase binding to differentiate target interactions.

- Molecular dynamics (MD) : Simulate 100-ns trajectories to distinguish pharmacophore effects (e.g., iodine’s halogen bonding) from assay artifacts .

Q. How do researchers validate the regioselectivity of amino and iodo substituents during indazolone synthesis?

- Methodological Answer :

- Competitive cyclization experiments : Compare yields of 4-amino-6-iodo vs. 5-amino-4-iodo isomers using LC-MS tracking.

- Kinetic studies : Variable-temperature ¹H NMR quantifies activation energies favoring the 6-iodo pathway.

- X-ray photoelectron spectroscopy (XPS) : Distinguishes C–I (3d₅/₂ binding energy: 619–620 eV) from free iodine (630 eV) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.